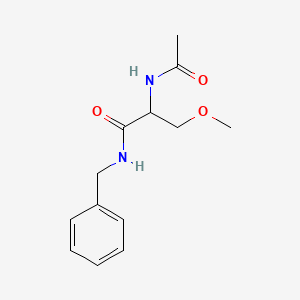

Lacosamide (racemate)

Description

Properties

IUPAC Name |

2-acetamido-N-benzyl-3-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPJLAIAVCUEMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861451 | |

| Record name | 2-(Acetylamino)-N-benzyl-3-methoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175481-26-2 | |

| Record name | 2-(Acetylamino)-3-methoxy-N-(phenylmethyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175481-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetylamino)-N-benzyl-3-methoxypropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetylamino)-N-benzyl-3-methoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(acetylamino)-N-benzyl-3-methoxypropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Neuroactivity of Lacosamide Enantiomers

Introduction: The Significance of Chirality in Neuropharmacology

In the realm of neuropharmacology, the three-dimensional structure of a drug molecule is as critical as its chemical composition. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. This principle is vividly illustrated by the anticonvulsant drug Lacosamide. Marketed as the single (R)-enantiomer, its therapeutic efficacy is intrinsically linked to its specific stereochemistry. This guide provides an in-depth technical exploration of the distinct neuroactive properties of (R)-Lacosamide and its counterpart, (S)-Lacosamide, offering researchers and drug development professionals a comprehensive understanding of their divergent mechanisms of action.

Part 1: Unraveling the Dichotomous Mechanisms of (R)- and (S)-Lacosamide

The neuroactivity of the two enantiomers of Lacosamide diverges significantly, targeting distinct molecular pathways within the central nervous system. This stereoselectivity underscores the importance of chiral purity in drug development and offers unique opportunities for therapeutic intervention.

(R)-Lacosamide: A Selective Modulator of Voltage-Gated Sodium Channels

The primary mechanism of action for the clinically approved anticonvulsant, (R)-Lacosamide, is its selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs).[1][2][3] Unlike traditional sodium channel blockers that primarily affect fast inactivation, (R)-Lacosamide stabilizes the slow inactivated state of these channels.[2][4][5] This action reduces the number of available channels to fire action potentials, thereby dampening neuronal hyperexcitability without significantly affecting normal neuronal function.[6] This unique mechanism contributes to its efficacy in controlling seizures with a potentially favorable side-effect profile compared to non-selective sodium channel blockers.[2]

The anticonvulsant properties of (R)-Lacosamide are robustly demonstrated in preclinical models such as the maximal electroshock (MES) seizure model, which is indicative of an ability to prevent seizure spread.[7]

(S)-Lacosamide: Targeting Neuronal Plasticity through CRMP2

In stark contrast to its R-enantiomer, (S)-Lacosamide exhibits minimal activity on voltage-gated sodium channels.[8] Instead, its neuroactivity is primarily mediated through its interaction with the collapsin response mediator protein 2 (CRMP2).[9][10][11][12] CRMP2 is a key protein involved in neuronal differentiation, axonal guidance, and neurite outgrowth.[13]

(S)-Lacosamide has been shown to bind to CRMP2 and modulate its function.[9][11] Specifically, it can inhibit the phosphorylation of CRMP2 by cyclin-dependent kinase 5 (Cdk5), a crucial step in regulating its activity.[14][15] By modulating CRMP2, (S)-Lacosamide can influence neurite outgrowth and may exert neuroprotective and analgesic effects.[14][15][16][17] This distinct mechanism suggests potential therapeutic applications for (S)-Lacosamide in conditions beyond epilepsy, such as neuropathic pain and neurodegenerative disorders.

Quantitative Comparison of (R)- and (S)-Lacosamide Neuroactivity

| Parameter | (R)-Lacosamide | (S)-Lacosamide | Reference |

| Primary Molecular Target | Voltage-Gated Sodium Channels (VGSCs) | Collapsin Response Mediator Protein 2 (CRMP2) | [1][2][9][12] |

| Mechanism of Action | Enhances slow inactivation of VGSCs | Modulates CRMP2 function, inhibiting its phosphorylation | [2][8][17] |

| Anticonvulsant Activity (MES model) | Active | Inactive | [16] |

| Effect on Neurite Outgrowth | No significant direct effect | Inhibits neurotrophin-induced neurite outgrowth | [11] |

| Binding Affinity (CRMP2) | Kd ~1µM | Kd ~1.5µM | [14][17] |

| Sodium Channel Slow Inactivation | Significant hyperpolarizing shift | No significant effect | [8] |

Part 2: Experimental Protocols for Characterizing Lacosamide Enantiomers

To rigorously assess the distinct neuroactivities of (R)- and (S)-Lacosamide, specific and validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Sodium Channel Slow Inactivation

Rationale: This technique allows for the direct measurement of ionic currents across the cell membrane, providing a functional assessment of the effect of compounds on voltage-gated sodium channels. By using specific voltage protocols, the enhancement of slow inactivation by (R)-Lacosamide can be quantified.

Step-by-Step Methodology:

-

Cell Preparation:

-

Culture neuronal cells (e.g., N1E-115 mouse neuroblastoma cells or primary cortical neurons) on glass coverslips.[8]

-

On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Fill the pipettes with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, with the pH adjusted to 7.3 with CsOH.

-

-

Recording Procedure:

-

Establish a giga-ohm seal between the micropipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.[1][18]

-

Hold the cell at a holding potential of -100 mV.

-

To measure slow inactivation, apply a 5-second conditioning prepulse to various potentials (e.g., from -120 mV to +20 mV in 10 mV increments).[15]

-

Following the prepulse, apply a brief (100 ms) hyperpolarizing pulse to -120 mV to allow for the recovery of fast-inactivated channels.[15]

-

Elicit a test pulse to 0 mV to measure the remaining available sodium current.

-

Record baseline currents and then perfuse the chamber with the desired concentration of (R)-Lacosamide or (S)-Lacosamide and repeat the voltage protocol.

-

-

Data Analysis:

-

Measure the peak inward sodium current during the test pulse for each conditioning prepulse potential.

-

Normalize the currents to the maximal current obtained.

-

Plot the normalized current as a function of the prepulse potential to generate the steady-state slow inactivation curve.

-

Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2) and the slope factor (k). A negative shift in V1/2 indicates an enhancement of slow inactivation.

-

Protocol 2: Co-Immunoprecipitation (Co-IP) for Investigating (S)-Lacosamide and CRMP2 Interaction

Rationale: Co-IP is a powerful technique to determine if two proteins interact within a cell. This protocol is designed to pull down CRMP2 and identify if (S)-Lacosamide influences its interaction with other proteins or if (S)-Lacosamide itself can be found in the complex.

Step-by-Step Methodology:

-

Cell Lysis:

-

Culture cells expressing the proteins of interest (e.g., primary neurons or a cell line overexpressing CRMP2).

-

Treat the cells with (S)-Lacosamide or a vehicle control for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[7][19]

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Pre-clearing the Lysate:

-

Transfer the supernatant to a new tube.

-

Add Protein A/G agarose beads and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[20]

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

Add a primary antibody specific for CRMP2 to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[20]

-

Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a Western blot using antibodies against CRMP2 and any putative interacting proteins.

-

Protocol 3: In Vivo Maximal Electroshock (MES) Seizure Model

Rationale: The MES test is a gold-standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[21] It assesses a compound's ability to prevent the spread of seizures.

Step-by-Step Methodology:

-

Animal Preparation:

-

Use adult male mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley).[21]

-

Allow the animals to acclimate to the laboratory environment.

-

Administer the test compound ((R)-Lacosamide or (S)-Lacosamide) or vehicle control via the desired route (e.g., intraperitoneal or oral).

-

-

Seizure Induction:

-

Observation and Scoring:

-

Immediately after the stimulus, observe the animal for the characteristic tonic hindlimb extension.

-

The absence of the tonic hindlimb extension is considered protection.

-

-

Data Analysis:

-

Calculate the percentage of animals protected in each treatment group.

-

Determine the median effective dose (ED50) using probit analysis, which is the dose that protects 50% of the animals from the tonic hindlimb extension.

-

Part 3: Visualizing the Molecular Pathways and Experimental Workflows

Signaling Pathway of (S)-Lacosamide via CRMP2

Caption: (S)-Lacosamide's interaction with CRMP2 and its downstream effects on neurite outgrowth.

Experimental Workflow for Anticonvulsant Screening

Caption: A generalized workflow for the screening and development of anticonvulsant compounds.

Conclusion: Leveraging Stereochemistry for Targeted Neurotherapeutics

The distinct neuroactive profiles of (R)- and (S)-Lacosamide provide a compelling case study in the importance of stereoisomerism in drug action. While (R)-Lacosamide offers a refined approach to sodium channel modulation for seizure control, the unique interaction of (S)-Lacosamide with CRMP2 opens new avenues for therapeutic development in areas such as neuropathic pain, nerve regeneration, and potentially neurodegenerative diseases. A thorough understanding of these differential mechanisms, facilitated by the robust experimental protocols detailed in this guide, is paramount for researchers and drug developers seeking to design and validate the next generation of targeted neurotherapeutics.

References

- Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106.

- Löscher, W. (2017). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 47, 1-19.

- Moutal, A., Chew, L. A., Yang, X., Wang, Y., Yeon, S. K., Telemi, E., ... & Khanna, R. (2016). (S)-lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology. Pain, 157(7), 1448–1463.

- Swinyard, E. A., Woodhead, J. H., White, H. S., & Franklin, M. R. (1989). Experimental selection and evaluation of anticonvulsant drugs. In Antiepileptic Drugs (pp. 85-102). Raven Press.

- Khanna, R., Wilson, S. M., Brittain, J. M., Weimer, J., & Moutal, A. (2014). The functionalized amino acid (S)-Lacosamide subverts CRMP2-mediated tubulin polymerization to prevent constitutive and activity-dependent increase in neurite outgrowth. Frontiers in cellular neuroscience, 8, 218.

- Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews Drug discovery, 9(1), 68-82.

- Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981).

- Errington, A. C., Stöhr, T., Heers, C., & Lees, G. (2008). The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels. Molecular pharmacology, 73(1), 157-169.

- Beyreuther, B. K., Freitag, J., Heers, C., Krebsfänger, N., Scharfenecker, U., & Stöhr, T. (2007). Lacosamide: a review of its preclinical properties. CNS drug reviews, 13(1), 21-42.

- Niespodziany, I., Klitgaard, H., & Wolff, C. (2013). Comparative study of lacosamide and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation. Epilepsy research, 103(2-3), 137-146.

- Goshima, Y., Nakamura, F., Strittmatter, P., & Strittmatter, S. M. (1995). Collapsin-induced growth cone collapse mediated by an intracellular protein related to UNC-33.

- Doty, C. N., Wallace, N., O'Riordan, S., & O'Driscoll, C. M. (2016). A review of the involvement of collapsin response mediator proteins in the nervous system and their potential as a therapeutic target. Cellular and molecular life sciences, 73(24), 4607-4621.

- Wang, Y., Park, K. D., Salomé, C., Wilson, S. M., Stables, J. P., Liu, R., ... & Kohn, H. (2011). Development and characterization of novel derivatives of the antiepileptic drug lacosamide that exhibit far greater enhancement in slow inactivation of voltage-gated sodium channels. Journal of medicinal chemistry, 54(18), 6284-6299.

- Bonifacino, J. S. (2004). Co-immunoprecipitation. Current protocols in cell biology, 21(1), 7-6.

- Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy research, 2(3), 145-181.

- Rogawski, M. A., Tofighy, A., White, H. S., Matagne, A., & Klitgaard, H. (2015). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. Epilepsy research, 110, 189-205.

- Stafstrom, C. E. (2010). The pathophysiology of seizures and epilepsy.

- Wilson, S. M., & Khanna, R. (2013). Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function. Epilepsy research, 106(3), 321-329.

- White, H. S. (2003). Preclinical development of antiepileptic drugs: the role of the NINDS-sponsored Anticonvulsant Screening Program. Epilepsia, 44, 2-7.

- Wilson, S. M., Moutal, A., & Khanna, R. (2014). Lacosamide's affinity for CRMP2 is not a red herring. Molecular neurobiology, 50(2), 488-497.

- Curia, G., Aracri, P., & Avoli, M. (2014). The role of voltage-gated sodium channels in epilepsy. Expert opinion on therapeutic targets, 18(1), 75-88.

- Phizicky, E. M., & Fields, S. (1995). Protein-protein interactions: methods for detection and analysis. Microbiological reviews, 59(1), 94-123.

- Harlow, E., & Lane, D. (1999). Using antibodies: a laboratory manual.

- Biton, V., Gil-Nagel, A., & Krauss, G. L. (2014). Safety and tolerability of lacosamide as adjunctive therapy in a heterogeneous population of patients with epilepsy. Epilepsy & Behavior, 31, 141-147.

- Beyreuther, B. K., Stöhr, T., & Wolff, C. (2007). Lacosamide modulates collapsin response mediator protein 2 (CRMP-2). Epilepsia, 48, 142.

- Harris, J. A., & Attwell, P. J. (2012). The clinical pharmacology of lacosamide. Clinical pharmacokinetics, 51(11), 701-715.

- Dustrude, E. T., Wilson, S. M., Ju, W., & Khanna, R. (2013). (S)-Lacosamide inhibits Cdk5-mediated phosphorylation of CRMP2. Molecular and cellular neurosciences, 56, 334-342.

- Schmidt, D., & Löscher, W. (2005). Drug resistance in epilepsy: putative pathogenic mechanisms. Epilepsia, 46(6), 858-876.

- Rogawski, M. A. (2013). A new WAVE in epilepsy drug discovery. Epilepsy currents, 13(1), 19-23.

- Doty, C. N., & O'Driscoll, C. M. (2018). The role of collapsin response mediator proteins in the pathophysiology of epilepsy. Epilepsia, 59(1), 51-61.

- Kellinghaus, C. (2012). Lacosamide as treatment for partial-onset seizures: a review of its properties, efficacy, and utility. Therapeutics and clinical risk management, 8, 269.

- Sakmann, B., & Neher, E. (Eds.). (2009). Single-channel recording. Springer Science & Business Media.

- Löscher, W. (2011). Animal models of seizures and epilepsy: past, present, and future role for the discovery of antiseizure drugs. Neurochemical research, 36(9), 1541-1557.

- Kaczorowski, G. J., & McManus, O. B. (2008). High-throughput electrophysiology: an emerging paradigm for ion-channel drug discovery. ASSAY and Drug Development Technologies, 6(3), 333-340.

- White, H. S., Smith, M. D., & Wilcox, K. S. (2007). Mechanisms of action of antiepileptic drugs. International review of neurobiology, 81, 85-110.

- Catterall, W. A. (2014). Structure and function of voltage-gated sodium channels at atomic resolution. Experimental physiology, 99(1), 35-51.

- Stafstrom, C. E., & Carmant, L. (2015). Seizures and epilepsy: an overview for neuroscientists. Cold Spring Harbor perspectives in medicine, 5(6), a022426.

- Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2004). Progress report on new antiepileptic drugs: a summary of the Seventh Eilat Conference (EILAT VII). Epilepsy research, 61(1-3), 1-48.

- Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature reviews neuroscience, 5(7), 553-564.

- Errington, A. C., Coyne, L., Stöhr, T., Selve, N., & Lees, G. (2006). Seeking a mechanism of action for the novel anticonvulsant lacosamide. Neuropharmacology, 50(8), 1016-1029.

Sources

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. researchgate.net [researchgate.net]

- 4. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 5. Comparative study of lacosamide and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of lacosamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of lacosamide [scholarworks.indianapolis.iu.edu]

- 8. Lacosamide-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2) [aesnet.org]

- 9. researchgate.net [researchgate.net]

- 10. Localized role of CRMP1 and CRMP2 in neurite outgrowth and growth cone steering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 12. Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. (S)-Lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole Cell Patch Clamp Protocol [protocols.io]

- 16. assaygenie.com [assaygenie.com]

- 17. bitesizebio.com [bitesizebio.com]

- 18. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 21. mdpi.com [mdpi.com]

Navigating the Labyrinth of a Controversial Interaction: A Technical Guide to the Binding Affinity of Lacosamide Racemate for CRMP-2

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive exploration of the binding affinity between the antiepileptic drug lacosamide and the Collapsin Response Mediator Protein 2 (CRMP-2). We will navigate the conflicting reports in the scientific literature, dissect the methodologies employed, and offer a nuanced perspective on the current understanding of this interaction. This guide is designed to equip researchers with the foundational knowledge and technical insights necessary to critically evaluate the existing data and design future investigations into this intriguing molecular partnership.

Introduction: The Enigmatic Dual-Action of Lacosamide

Lacosamide (LCM), marketed as Vimpat®, is an established antiepileptic drug (AED) primarily recognized for its unique mechanism of action: the selective enhancement of slow inactivation of voltage-gated sodium channels (VGSCs)[1][2][3][4]. This mode of action distinguishes it from traditional sodium channel blockers and is thought to underlie its efficacy in controlling seizures[5][6][7]. However, a compelling and debated secondary mechanism has been proposed: the direct binding of lacosamide to the phosphoprotein CRMP-2[1][2][5][6][8].

CRMP-2 is a crucial protein in the central nervous system, involved in a multitude of processes including neuronal differentiation, axonal guidance, and microtubule dynamics[9][10][11]. Its dysregulation has been implicated in various neurological disorders, making it a promising therapeutic target[8][11]. The potential interaction between lacosamide and CRMP-2 suggests a neuroprotective and disease-modifying role beyond simple seizure suppression, a prospect of significant interest in drug development[5][6].

This guide will delve into the core of the lacosamide-CRMP-2 binding controversy, examining the evidence for and against a direct interaction. We will also explore the stereospecificity of this binding, a critical consideration given that lacosamide is administered as the R-enantiomer.

The Heart of the Matter: A Tale of Two Enantiomers and Conflicting Affinities

The investigation into the lacosamide-CRMP-2 interaction is complicated by the drug's chiral nature. Lacosamide exists as two enantiomers: (R)-lacosamide, the active pharmaceutical ingredient, and (S)-lacosamide. Initial studies often focused on the racemate or did not specify the enantiomer used, leading to ambiguity. More recent research has highlighted the importance of studying the individual enantiomers, revealing potentially different binding affinities and functional consequences.

A significant point of contention in the literature is the very existence of a direct and specific binding interaction between lacosamide and CRMP-2. Several studies have presented conflicting results, which can be largely attributed to the different experimental methodologies employed.

Evidence Supporting a Direct Interaction

Initial evidence for a direct interaction came from affinity-based proteomics and radioligand binding assays. Affinity-bait methods, using modified lacosamide derivatives, successfully captured CRMP-2 from brain lysates, suggesting a physical association[5]. Early radioligand binding studies using [14C]-lacosamide with CRMP-2 expressed in Xenopus oocytes reported a binding affinity (Kd) of approximately 5 µM[5][12][13].

More recently, Microscale Thermophoresis (MST) has provided quantitative data supporting a direct interaction. One study using MST reported a Kd of 1.0 ± 0.04 μM for (R)-lacosamide and 1.5 ± 0.01 μM for (S)-lacosamide binding to wild-type CRMP-2[5][14]. These low micromolar affinities suggest a physiologically relevant interaction.

Evidence Against a Direct Interaction

In contrast, other studies utilizing different techniques have failed to detect a specific binding event. A notable study employed radioligand binding assays with higher specific activity [3H]-lacosamide and surface plasmon resonance (SPR)[13][15]. These experiments, conducted with both native and recombinant human CRMP-2, found no specific binding of lacosamide in a concentration range of 0.39–100 μM[15]. The authors of this study critically evaluated the earlier findings, suggesting that the use of modified lacosamide analogues in affinity-bait studies might have altered the binding properties[13].

Synthesizing the Discrepancies: A Methodological Perspective

The conflicting findings underscore the critical importance of selecting the appropriate experimental technique and carefully interpreting the results.

-

Affinity-Bait Capture: While useful for identifying potential binding partners, the chemical modifications to the ligand can introduce artifacts and may not reflect the true interaction of the parent compound[5].

-

Radioligand Binding Assays: The specific activity of the radioligand is crucial. Low specific activity, as with early [14C]-lacosamide studies, can limit the sensitivity and accuracy of binding measurements[5][13].

-

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for studying real-time biomolecular interactions. However, the immobilization of one of the binding partners on a sensor chip can sometimes lead to conformational changes or steric hindrance, potentially masking a true interaction[5][15].

-

Microscale Thermophoresis (MST): MST measures the motion of molecules in a temperature gradient, which changes upon ligand binding. It is performed in solution, minimizing the risk of artifacts from immobilization. The positive results from MST studies provide strong evidence for an interaction in a more native-like environment[5][7][14].

-

Saturation Transfer Difference (STD) NMR and Differential Scanning Fluorimetry (DSF): These techniques have also been used to demonstrate direct binding of (S)-lacosamide to CRMP-2, further supporting an interaction in solution[16].

Quantitative Data Summary

The following table summarizes the reported binding affinities for the interaction between lacosamide enantiomers and CRMP-2.

| Ligand | Technique | Reported Kd | Source |

| Lacosamide (unspecified) | Radioligand Binding ([14C]-LCM) | ~5 µM | [5][12][13] |

| (R)-Lacosamide | Microscale Thermophoresis (MST) | 1.0 ± 0.04 µM | [5][14] |

| (S)-Lacosamide | Microscale Thermophoresis (MST) | 1.5 ± 0.01 µM | [14][17] |

| Lacosamide | Radioligand Binding ([3H]-LCM) | No specific binding detected | [13][15] |

| Lacosamide | Surface Plasmon Resonance (SPR) | No specific binding detected | [13][15] |

Experimental Protocols: A Guide to Best Practices

To ensure the generation of reliable and reproducible data, it is imperative to follow well-validated experimental protocols. Below are step-by-step methodologies for key experiments used to investigate the lacosamide-CRMP-2 interaction.

Microscale Thermophoresis (MST) for Measuring Binding Affinity

MST is a powerful technique to quantify biomolecular interactions in solution. The principle lies in the change in movement of a fluorescently labeled molecule through a microscopic temperature gradient upon binding to a non-labeled partner.

Step-by-Step Methodology:

-

Protein Labeling:

-

Purify recombinant human CRMP-2 protein.

-

Label the protein with a fluorescent dye (e.g., NT-647) according to the manufacturer's protocol (e.g., Monolith NT™ Protein Labeling Kit).

-

Remove excess dye using a desalting column.

-

Determine the final protein concentration and degree of labeling using a spectrophotometer.

-

-

Sample Preparation:

-

Prepare a series of 16 dilutions of the ligand (lacosamide racemate, R-, or S-enantiomer) in MST buffer (e.g., PBS-T). The concentration range should span several orders of magnitude around the expected Kd (e.g., from low nanomolar to high micromolar).

-

Mix each ligand dilution with a constant concentration of the fluorescently labeled CRMP-2 protein.

-

Incubate the mixtures for a sufficient time to reach binding equilibrium (e.g., 10-30 minutes at room temperature).

-

-

MST Measurement:

-

Load the samples into hydrophilic capillaries.

-

Place the capillaries into the MST instrument (e.g., Monolith NT.115).

-

The instrument will apply an infrared laser to create a temperature gradient and record the fluorescence change over time.

-

-

Data Analysis:

-

The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration.

-

Fit the resulting binding curve using a suitable model (e.g., the Kd model or Hill equation) to determine the dissociation constant (Kd).

-

Causality and Self-Validation: The use of a dilution series allows for the determination of a dose-dependent binding curve, which is a hallmark of a specific interaction. Running appropriate controls, such as a titration with a non-binding molecule, is essential to ensure the observed signal change is specific to the lacosamide-CRMP-2 interaction.

Surface Plasmon Resonance (SPR) for Real-Time Binding Analysis

SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.

Step-by-Step Methodology:

-

Sensor Chip Preparation:

-

Select an appropriate sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize purified CRMP-2 onto the sensor surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a series of dilutions of lacosamide in a suitable running buffer (e.g., HBS-EP+).

-

Inject the lacosamide solutions over the sensor surface at a constant flow rate.

-

Monitor the association phase as lacosamide binds to the immobilized CRMP-2.

-

Inject running buffer alone to monitor the dissociation phase.

-

Regenerate the sensor surface between cycles if necessary using a mild regeneration solution.

-

-

Data Analysis:

-

The sensorgrams (response units vs. time) are corrected for the reference flow cell signal.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Causality and Self-Validation: The real-time nature of SPR allows for the direct measurement of both on- and off-rates, providing a more detailed picture of the binding kinetics. The use of a reference cell and multiple analyte concentrations ensures the specificity and reliability of the determined binding parameters.

Functional Consequences of the Lacosamide-CRMP-2 Interaction

Beyond the question of direct binding, the functional implications of this interaction are of paramount importance. Studies have explored how lacosamide might modulate CRMP-2's known functions.

Modulation of CRMP-2 Phosphorylation

CRMP-2 activity is tightly regulated by phosphorylation. Kinases such as Cdk5 and GSK-3β phosphorylate CRMP-2, which can inhibit its function[8][18]. Interestingly, (S)-lacosamide has been shown to inhibit the Cdk5-mediated phosphorylation of CRMP-2[16][17][19]. This suggests that even if the binding affinity is modest, lacosamide can have significant downstream effects on CRMP-2 signaling pathways.

Impact on Tubulin Polymerization and Neurite Outgrowth

A primary function of CRMP-2 is to promote microtubule assembly by binding to tubulin dimers[10][11][18]. This is essential for neurite outgrowth and axonal specification[14][18]. Lacosamide has been shown to impair the ability of CRMP-2 to enhance tubulin polymerization, leading to a reduction in neurite outgrowth[5][14]. This effect appears to be more pronounced with the (S)-enantiomer[14].

Visualizing the Concepts

Experimental Workflow for MST

Caption: Workflow for determining binding affinity using Microscale Thermophoresis.

CRMP-2 Signaling Pathway and Lacosamide Intervention

Caption: Simplified CRMP-2 signaling pathway and the inhibitory effect of (S)-lacosamide.

Conclusion and Future Directions

The interaction between lacosamide and CRMP-2 is a complex and multifaceted topic, with the existing literature presenting a challenging but ultimately enlightening picture. While the debate over the precise binding affinity continues, the evidence from in-solution biophysical methods, coupled with the observed functional consequences, strongly suggests that CRMP-2 is a bona fide, albeit perhaps low-affinity, target of lacosamide.

For researchers in the field, it is crucial to:

-

Acknowledge the Controversy: Be aware of the conflicting reports and the methodological reasons behind them.

-

Employ Orthogonal Techniques: Use multiple, independent methods to validate any findings related to this interaction.

-

Consider Stereochemistry: Differentiate between the effects of the (R)- and (S)-enantiomers, as they may have distinct pharmacological profiles with respect to CRMP-2.

-

Focus on Functional Outcomes: Ultimately, the physiological relevance of this interaction lies in its downstream consequences on neuronal function.

Future research should aim to definitively resolve the binding kinetics using advanced biophysical techniques and further elucidate the structural basis of the interaction. Understanding how lacosamide and its enantiomers modulate CRMP-2 function will not only provide a more complete picture of this AED's mechanism of action but could also pave the way for the development of novel CRMP-2-targeting therapeutics for a range of neurological disorders.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. Lacosamide as treatment for partial epilepsy: mechanisms of action, pharmacology, effects, and safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Lacosamide? [synapse.patsnap.com]

- 4. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of lacosamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [scholarworks.indianapolis.iu.edu]

- 7. scispace.com [scispace.com]

- 8. Collapsin response mediator protein-2: an emerging pathologic feature and therapeutic target for neurodisease indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CRMP2: functional roles in neural development and therapeutic potential in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Collapsin Response Mediator Proteins: Their Biological Functions and Pathophysiology in Neuronal Development and Regeneration [frontiersin.org]

- 11. What are CRMP2 modulators and how do they work? [synapse.patsnap.com]

- 12. Lacosamide-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2) [aesnet.org]

- 13. Drug Binding Assays do not Reveal Specific Binding of Lacosamide to Collapsin Response Mediator Protein 2 (CRMP‐2) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The functionalized amino acid (S)-Lacosamide subverts CRMP2-mediated tubulin polymerization to prevent constitutive and activity-dependent increase in neurite outgrowth [frontiersin.org]

- 15. Drug binding assays do not reveal specific binding of lacosamide to collapsin response mediator protein 2 (CRMP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (S)-Lacosamide Binding to Collapsin Response Mediator Protein 2 (CRMP2) Regulates CaV2.2 Activity by Subverting Its Phosphorylation by Cdk5. | The Department of Pharmacology [pharmacology.arizona.edu]

- 17. (S)-Lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Collapsin response mediator protein family - Wikipedia [en.wikipedia.org]

- 19. (S)-lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Neuroprotective Effects of Lacosamide Racemate

Authored for Drug Development Professionals, Researchers, and Scientists

Executive Summary

Lacosamide (LCM), an antiepileptic drug (AED), is increasingly recognized for its significant neuroprotective potential beyond seizure control.[1] This technical guide provides an in-depth examination of the preclinical evidence supporting the neuroprotective effects of lacosamide, with a specific focus on its racemic composition. The guide synthesizes current knowledge on its dual mechanisms of action—selective enhancement of slow inactivation of voltage-gated sodium channels (VGSCs) and modulation of the Collapsin Response Mediator Protein 2 (CRMP2)—to explain its efficacy in various models of neuronal injury.[1][2] We present detailed methodologies for key in vitro and in vivo preclinical models, including oxygen-glucose deprivation (OGD) and middle cerebral artery occlusion (MCAO), to equip researchers with the practical knowledge required to investigate these effects. The evidence strongly suggests that lacosamide's ability to mitigate excitotoxicity, reduce neuroinflammation, and preserve neuronal integrity makes it a compelling candidate for further investigation in the context of acute ischemic stroke, traumatic brain injury (TBI), and chronic neurodegenerative disorders.[2][3][4][5]

Introduction to Lacosamide

Chemical Properties and Racemate Composition

Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide) is a functionalized amino acid.[6] Commercially, it is supplied as a racemic mixture, containing both the (R)- and (S)-enantiomers. While the (R)-enantiomer is primarily responsible for the anticonvulsant activity through its action on VGSCs, emerging research indicates that both enantiomers may contribute to its broader neuroprotective profile, particularly through interactions with CRMP2.[7][8] Understanding the distinct and potentially synergistic roles of each enantiomer is a critical frontier in maximizing its therapeutic potential.

Established Role in Epilepsy

Lacosamide is approved as both monotherapy and adjunctive therapy for partial-onset seizures.[9][10] Its primary mechanism involves the selective enhancement of the slow inactivation of VGSCs, which differs from traditional AEDs that target fast inactivation.[11][12] This unique action stabilizes hyperexcitable neuronal membranes and inhibits repetitive firing without significantly affecting normal physiological neuronal activity, contributing to its favorable tolerability profile.[10][12][13]

Rationale for Neuroprotection

The rationale for investigating lacosamide's neuroprotective effects stems from its core mechanisms. Pathological conditions like ischemia and trauma trigger excessive neuronal depolarization and excitotoxicity, processes heavily dependent on VGSC activity.[2] By enhancing slow inactivation, lacosamide can dampen this pathological hyperexcitability.[12] Furthermore, its interaction with CRMP2, a protein crucial for axonal guidance and repair, suggests a potential role in promoting neuronal recovery and structural integrity following injury.[2][11][14]

Core Mechanisms of Neuroprotection

Attenuation of Excitotoxicity via VGSC Modulation

Excitotoxicity is a primary driver of neuronal death in acute brain injuries. It begins with excessive sodium influx through VGSCs, leading to persistent membrane depolarization, massive glutamate release, and subsequent overactivation of glutamate receptors (e.g., NMDA receptors). This cascade results in calcium overload, mitochondrial dysfunction, and activation of cell death pathways.

Lacosamide's selective enhancement of slow inactivation is key. Unlike fast inactivation, which recovers in milliseconds, slow inactivation occurs over hundreds of milliseconds to seconds.[12] In pathological states where neurons are persistently depolarized, more VGSCs enter the slow inactivated state. Lacosamide stabilizes this state, effectively reducing the number of channels available to perpetuate the excitotoxic cycle.[12] This provides a use-dependent block, targeting hyperactive neurons while sparing those with normal firing rates.[13]

Modulation of CRMP2 and Axonal Integrity

Collapsin Response Mediator Protein 2 (CRMP2) is a phosphoprotein vital for neuronal development, axonal growth, and synaptic plasticity.[11] In response to neuronal injury, kinases such as Cdk5 and GSK-3β hyper-phosphorylate CRMP2. This phosphorylation inactivates CRMP2, impairing its ability to promote tubulin polymerization, which is essential for microtubule stability and axonal transport. This leads to neurite retraction and inhibits repair.

Lacosamide has been shown to bind to CRMP2, preventing its hyper-phosphorylation.[6][8] Studies suggest that both (R)- and (S)-enantiomers of lacosamide can interact with CRMP2.[7][8] By preserving CRMP2 in its active, dephosphorylated state, lacosamide supports microtubule dynamics, facilitates axonal transport, and potentially promotes neuronal repair and regeneration.[15] This mechanism is distinct from its VGSC activity and may contribute to long-term functional recovery.[6]

Preclinical Evidence: In Vitro and In Vivo Models

Lacosamide's neuroprotective efficacy has been demonstrated across a range of preclinical models simulating various neurological insults.

In Vitro Ischemia Models

The Oxygen-Glucose Deprivation (OGD) model is a cornerstone for in vitro stroke research, simulating the core components of ischemic injury.[16][17][18][19] Studies using hippocampal and striatal tissues have shown that lacosamide, in a dose-dependent manner, protects neurons from cell death induced by OGD.[13][20] This protection is linked to its ability to reduce excessive neuronal firing activity that occurs during metabolic failure.[13][20]

In Vivo Models of Acute Brain Injury

-

Ischemic Stroke: In rodent models of transient cerebral ischemia, such as bilateral common carotid artery occlusion in gerbils, both pre- and post-injury treatment with lacosamide significantly protected vulnerable CA1 pyramidal neurons in the hippocampus.[3][21][22] This neuroprotection was associated with a marked reduction in the activation of microglia and astrocytes, suggesting an anti-inflammatory component to its action.[3][21] In neonatal rats subjected to hypoxic-ischemic brain injury, pretreatment with lacosamide reduced the incidence and volume of brain infarction and improved long-term cognitive function.[2][23]

-

Traumatic Brain Injury (TBI): In a murine model of closed head injury, high-dose lacosamide administration improved motor and cognitive outcomes.[5] The treatment was associated with reduced neuronal injury in the acute phase (24 hours post-injury) and significantly less microglial activation at 7 days, indicating a dampening of the post-traumatic neuroinflammatory response.[5]

In Vivo Models of Neurodegenerative Disease

Recent studies have expanded the investigation of lacosamide into neurodegenerative contexts. In a rat model of Parkinson's disease (rotenone-induced), lacosamide treatment mitigated the degeneration of dopaminergic neurons, increased levels of the dopamine metabolite HVA, and reduced markers of oxidative stress (MDA) and inflammation (TNF-α).[4] These findings suggest that lacosamide's multifaceted mechanism of action could be beneficial in diseases characterized by chronic neuronal loss.[4][14]

Summary of Key Preclinical Findings

The following table summarizes quantitative data from representative preclinical studies, highlighting lacosamide's efficacy across different models and outcome measures.

| Model Type | Species | Lacosamide Dose(s) | Key Neuroprotective Outcome(s) | Reference |

| Hypoxic-Ischemic Injury | Neonatal Rat | 100 mg/kg (pretreatment) | Decreased infarct volume in hemisphere, hippocampus, cortex, and striatum; Improved spatial learning. | [2] |

| Transient Cerebral Ischemia | Gerbil | 25 mg/kg (pre- & post-treatment) | Protected CA1 pyramidal neurons from ischemic death; Attenuated activation of astrocytes and microglia. | [3][22] |

| Traumatic Brain Injury | Mouse | 30 mg/kg (high-dose) | Improved motor (Rotarod) and cognitive (Morris Water Maze) function; Reduced acute neuronal injury and microglial activation. | [5] |

| Parkinson's Disease Model | Rat | 20 mg/kg | Mitigated degeneration of dopaminergic neurons; Decreased MDA and TNF-α levels. | [4] |

| Temporal Lobe Epilepsy | Rat | 30 mg/kg (chronic) | Suppressed oxidative stress; Mitigated levels of IL-1β and TNF-α; Exerted strong neuroprotection in hippocampus and amygdala. | [24] |

Detailed Experimental Protocols

Protocol: In Vitro Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This protocol is designed to model ischemic conditions in vitro to assess the neuroprotective capacity of lacosamide racemate.

1. Rationale: OGD mimics the primary insults of stroke—lack of oxygen and glucose—leading to energy failure, excitotoxicity, and neuronal death.[19] This model allows for precise control of the insult duration and drug application, making it ideal for mechanistic studies and initial compound screening.[18]

2. Materials:

-

Primary cortical or hippocampal neurons (e.g., from E18 rat or mouse embryos) cultured for 10-14 days in vitro (DIV).

-

Neurobasal medium and B27 supplement.

-

Deoxygenated, glucose-free DMEM or salt solution (e.g., Earle's Balanced Salt Solution without glucose).

-

Hypoxic chamber with a gas mixture of 95% N₂ / 5% CO₂.

-

Lacosamide racemate stock solution (e.g., 100 mM in DMSO or water).

-

Cell viability assay reagents (e.g., MTT, LDH assay kit, or Calcein-AM/Propidium Iodide).

3. Step-by-Step Methodology:

-

Preparation: Prepare OGD medium (glucose-free DMEM) and place it in the hypoxic chamber overnight to deoxygenate. Prepare lacosamide working solutions at desired final concentrations (e.g., 1 µM, 10 µM, 100 µM) in both normal culture medium and OGD medium.

-

Pre-treatment (Optional but Recommended): Replace the culture medium in designated wells with medium containing the desired concentration of lacosamide or vehicle (e.g., 0.1% DMSO). Incubate for 1-2 hours under normoxic conditions (37°C, 5% CO₂).

-

Induction of OGD:

-

Wash the neuronal cultures twice with pre-warmed, deoxygenated OGD medium.

-

Add the final volume of OGD medium (containing lacosamide or vehicle) to the wells.

-

Immediately place the culture plates into the pre-gassed hypoxic chamber.

-

Incubate for the desired duration (e.g., 60-120 minutes), which should be optimized based on neuronal type and age to achieve ~50-70% cell death in vehicle-treated controls.

-

-

Re-oxygenation (Reperfusion):

-

Remove the plates from the chamber.

-

Quickly remove the OGD medium.

-

Replace it with the original, pre-warmed culture medium (containing lacosamide or vehicle for post-treatment studies).

-

Return the plates to the standard normoxic incubator (37°C, 5% CO₂).

-

-

Assessment of Neuroprotection:

-

After 24 hours of re-oxygenation, assess neuronal viability.

-

LDH Assay: Collect the supernatant to measure lactate dehydrogenase release (a marker of cell lysis).

-

MTT Assay: Add MTT reagent to the remaining cells to measure mitochondrial reductase activity (a marker of viable cells).

-

Live/Dead Staining: Use fluorescence microscopy with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) for direct visualization and quantification.

-

4. Self-Validation & Controls:

-

Normoxia Control: Cells maintained in normal culture medium and normoxic conditions throughout the experiment.

-

OGD + Vehicle Control: Cells subjected to OGD and treated with the vehicle used for lacosamide. This group represents the maximum injury level.

-

Positive Control: Include a known neuroprotectant (e.g., MK-801, an NMDA receptor antagonist) to validate the model's responsiveness.

Workflow: In Vivo Assessment in a Rodent Stroke Model

This workflow outlines the key stages for evaluating lacosamide in a transient Middle Cerebral Artery Occlusion (MCAO) model, a gold standard for preclinical stroke research.

Discussion and Future Directions

The preclinical data compellingly support the neuroprotective properties of lacosamide racemate. Its dual mechanism, targeting both excitotoxicity and pathways of neuronal repair, makes it an attractive candidate for conditions where multiple pathological processes are at play.

Key Insights:

-

Broad Applicability: Efficacy has been shown in models of ischemia, TBI, and neurodegeneration, suggesting a wide therapeutic window.[2][4][5]

-

Anti-Inflammatory Role: A consistent finding is the reduction of glial activation, indicating that lacosamide modulates the neuroinflammatory response, a critical component of secondary injury.[3][5][24]

-

Dose-Dependency: Neuroprotective effects are often observed at higher doses than those typically required for seizure control in animal models, a crucial consideration for clinical trial design.[2][5]

Future Research:

-

Dissecting Enantiomer Roles: Head-to-head studies comparing the racemate to its individual (R)- and (S)-enantiomers are needed to clarify their respective contributions to neuroprotection, particularly regarding the CRMP2 pathway.

-

Combination Therapies: Investigating lacosamide in combination with thrombolytics (in stroke) or other disease-modifying agents could reveal synergistic effects.

-

Chronic Models: Further evaluation in chronic models of neurodegeneration is warranted to determine if lacosamide can slow disease progression, not just provide acute protection.

-

Biomarker Development: Identifying biomarkers that correlate with lacosamide's neuroprotective activity (e.g., plasma levels of phosphorylated CRMP2 or inflammatory cytokines) would be invaluable for translational studies.

References

-

Kim, H. Y., et al. (2017). Neuroprotective Effect of Lacosamide on Hypoxic-Ischemic Brain Injury in Neonatal Rats. Journal of Korean Medical Science, 32(3), 487-495. Available from: [Link]

-

Lee, C. H., et al. (2017). Novel antiepileptic drug lacosamide exerts neuroprotective effects by decreasing glial activation in the hippocampus of a gerbil model of ischemic stroke. Experimental and Therapeutic Medicine, 14(5), 4593-4599. Available from: [Link]

-

Lee, C. H., et al. (2017). Neuroprotective effects of novel antiepileptic drug lacosamide via decreasing glial activation in the hippocampus of a gerbil model of ischemic stroke. Biomedical Science Letters, 23(3), 221-228. Available from: [Link]

-

Ozsoy, O., et al. (2023). Lacosamide exhibits neuroprotective effects in a rat model of Parkinson's disease. Journal of Chemical Neuroanatomy, 132, 102311. Available from: [Link]

-

Patyar, S., & Medhi, B. (2010). Lacosamide, a newer antiepileptic. Neurosciences (Riyadh), 15(1), 3-6. Available from: [Link]

-

Wang, Y., et al. (2022). The therapeutic effects of lacosamide on epilepsy-associated comorbidities. Frontiers in Neurology, 13, 1045053. Available from: [Link]

-

Parkinson's News Today. (2023). Lacosamide, Epilepsy Drug, Shows Neuroprotective Effects in Rat Model. Available from: [Link]

-

Lu, J. Y., et al. (2019). Effectiveness and Safety of Lacosamide, A Third-generation Anti-seizure Medication, for Poststroke Seizure and Epilepsy: A Literature Review. Cureus, 11(10), e5997. Available from: [Link]

-

Wilson, S. M., et al. (2014). The functionalized amino acid (S)-Lacosamide subverts CRMP2-mediated tubulin polymerization to prevent constitutive and activity-dependent increase in neurite outgrowth. Frontiers in Cellular Neuroscience, 8, 219. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Lacosamide? Available from: [Link]

-

Moutal, A., et al. (2016). (S)-Lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology. Pain, 157(7), 1448-1463. Available from: [Link]

-

Costa, C., et al. (2018). Lacosamide protects striatal and hippocampal neurons from in vitro ischemia without altering physiological synaptic plasticity. Neuropharmacology, 135, 424-430. Available from: [Link]

-

Stöhr, T., et al. (2007). Lacosamide modulates collapsin response mediator protein 2 (CRMP-2). AES Annual Meeting Abstracts. Available from: [Link]

-

Jevtovic-Todorovic, V., et al. (2021). Involvement of CRMP2 in Regulation of Mitochondrial Morphology and Motility in Huntington's Disease. International Journal of Molecular Sciences, 22(22), 12340. Available from: [Link]

-

Tchekalarova, J., et al. (2021). Effects of Lacosamide Treatment on Epileptogenesis, Neuronal Damage and Behavioral Comorbidities in a Rat Model of Temporal Lobe Epilepsy. International Journal of Molecular Sciences, 22(21), 11579. Available from: [Link]

-

HENSLEY-McBain, T., et al. (2013). Lacosamide improves outcome in a murine model of traumatic brain injury. Neurocritical Care, 18(3), 396-405. Available from: [Link]

-

Lee, C. H., et al. (2017). Novel antiepileptic drug lacosamide exerts neuroprotective effects by decreasing glial activation in the hippocampus of a gerbil model of ischemic stroke. Experimental and Therapeutic Medicine, 14(5), 4593–4599. Available from: [Link]

-

Kim, H. Y., et al. (2017). Neuroprotective Effect of Lacosamide on Hypoxic-Ischemic Brain Injury in Neonatal Rats. ResearchGate. Available from: [Link]

-

Zhang, Y., et al. (2019). miRNA-7a-2-3p Inhibits Neuronal Apoptosis in Oxygen-Glucose Deprivation (OGD) Model. Frontiers in Neuroscience, 13, 49. Available from: [Link]

-

De la Tremblaye, L., et al. (2023). Re-Evaluating the Relevance of the Oxygen–Glucose Deprivation Model in Ischemic Stroke: The Example of Cdk Inhibition. International Journal of Molecular Sciences, 24(8), 7111. Available from: [Link]

-

Therapeutic Goods Administration (TGA). (2020). Product Information for Lacosamide. Available from: [Link]

-

You, R., & Nguyen, T. (2018). An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells. Methods in Molecular Biology, 1717, 169-176. Available from: [Link]

-

Fricker, M., et al. (2018). In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death. Methods in Molecular Biology, 1717, 177-190. Available from: [Link]

-

Kellinghaus, C. (2013). Development of lacosamide for the treatment of partial-onset seizures. Therapeutics and Clinical Risk Management, 9, 267–277. Available from: [Link]

Sources

- 1. Lacosamide, a newer antiepileptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effect of Lacosamide on Hypoxic-Ischemic Brain Injury in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel antiepileptic drug lacosamide exerts neuroprotective effects by decreasing glial activation in the hippocampus of a gerbil model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lacosamide exhibits neuroprotective effects in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lacosamide improves outcome in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lacosamide-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2) [aesnet.org]

- 7. Frontiers | The functionalized amino acid (S)-Lacosamide subverts CRMP2-mediated tubulin polymerization to prevent constitutive and activity-dependent increase in neurite outgrowth [frontiersin.org]

- 8. (S)-Lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tga.gov.au [tga.gov.au]

- 10. Development of lacosamide for the treatment of partial-onset seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The therapeutic effects of lacosamide on epilepsy-associated comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Lacosamide? [synapse.patsnap.com]

- 13. Lacosamide protects striatal and hippocampal neurons from in vitro ischemia without altering physiological synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EPILEPSY DRUG, SHOWS NEUROPROTECTIVE EFFECTS IN PARKINSON'S · Parkinson's Resource Organization [parkinsonsresource.org]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | miRNA-7a-2-3p Inhibits Neuronal Apoptosis in Oxygen-Glucose Deprivation (OGD) Model [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 20. Effectiveness and Safety of Lacosamide, A Third-generation Anti-seizure Medication, for Poststroke Seizure and Epilepsy: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuroprotective effects of novel antiepileptic drug lacosamide via decreasing glial activation in the hippocampus of a gerbil model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel antiepileptic drug lacosamide exerts neuroprotective effects by decreasing glial activation in the hippocampus of a gerbil model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

Synthesis and Characterization of Racemic Lacosamide for Research Applications

An In-Depth Technical Guide

Abstract

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a third-generation antiepileptic drug utilized for the adjunctive treatment of partial-onset seizures.[1][2] Its mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes.[3] While the pharmacologically active agent is the (R)-enantiomer, the synthesis and study of the racemic mixture are crucial for research, development of analytical methods, and as a starting point for chiral resolution. This guide provides a comprehensive, in-depth protocol for the synthesis of racemic lacosamide from D,L-serine, followed by a detailed workflow for its structural and purity characterization using modern analytical techniques. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Rationale and Strategy for Racemic Synthesis

The synthesis of lacosamide often starts from the chiral precursor D-serine to yield the active (R)-enantiomer.[4][5] However, for the purposes of analytical standard development, impurity profiling, or as a substrate for resolution studies, a robust synthesis of the racemic mixture is highly valuable. The strategy outlined here begins with the readily available and inexpensive amino acid D,L-serine. The synthetic pathway involves a sequence of protection, methylation, amidation, deprotection, and acetylation steps. This route is logical and ensures high yields by protecting reactive functional groups until the appropriate stage.

The chosen pathway is as follows:

-

Protection of the Amino Group: The amino group of D,L-serine is protected with a di-tert-butyl dicarbonate (Boc-anhydride) group. This is essential to prevent its participation in the subsequent O-methylation step.

-

O-Methylation: The hydroxyl group of N-Boc-D,L-serine is methylated. This is a key step in forming the characteristic methoxy group of lacosamide.

-

Amide Coupling: The carboxylic acid of the O-methylated intermediate is coupled with benzylamine to form the N-benzyl amide.

-

Deprotection: The Boc protecting group is removed from the amino function under acidic conditions to yield the free amine.

-

N-Acetylation: The final step involves the acetylation of the primary amine with acetic anhydride to yield racemic lacosamide.

This multi-step process is visualized in the workflow diagram below.

Caption: Synthetic pathway from D,L-Serine to Racemic Lacosamide.

Experimental Protocol: Synthesis

This section details the step-by-step methodology for synthesizing racemic lacosamide.

Materials and Reagents

-

D,L-Serine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

N-methylmorpholine (NMM)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydroxide (NaOH)

-

Benzylamine

-

Isobutyl chloroformate

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Acetic anhydride (Ac₂O)

-

Toluene

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

All solvents should be of reagent grade or higher.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of (R,S)-2-(Tert-butoxycarbonylamino)-3-hydroxypropanoic acid (N-Boc-D,L-serine) [6]

-

Suspend D,L-Serine (1 equivalent) in a 1:1 mixture of water and 1,4-dioxane.

-

Add N-methylmorpholine (1.5 equivalents) to the suspension.

-

Add Boc-anhydride (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Concentrate the mixture under reduced pressure to remove the organic solvent.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield N-Boc-D,L-serine as a viscous oil.

Causality: The Boc group protects the nucleophilic amine from reacting in subsequent steps. 1,4-Dioxane is a water-miscible solvent that helps to solubilize the starting materials. NMM acts as a base to facilitate the reaction.

Step 2: Synthesis of (R,S)-2-(Tert-butoxycarbonylamino)-3-methoxypropanoic acid [7][8]

-

Dissolve N-Boc-D,L-serine (1 equivalent) in a suitable solvent like toluene.

-

Cool the solution to -5 to 5 °C in an ice-salt bath.

-

Simultaneously add dimethyl sulfate (4.0 equivalents) and 50% aqueous NaOH solution (4.6 equivalents) dropwise, keeping the internal temperature below 5 °C.

-

Stir the mixture vigorously for 12 hours, allowing it to warm to room temperature.

-

Quench the reaction by adding water. Acidify the aqueous layer to pH < 3.5 with citric acid or dilute HCl.

-

Extract the product with dichloromethane (3x).

-

Combine the organic extracts, dry over MgSO₄, and evaporate the solvent to obtain the O-methylated product.

Causality: Dimethyl sulfate is a powerful methylating agent. The use of a strong base (NaOH) is necessary to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide for the methylation reaction. Low temperature is critical to control the exothermic reaction and minimize side products.

Step 3: Synthesis of (R,S)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide [1][8]

-

Dissolve the O-methylated acid (1 equivalent) in dichloromethane (CH₂Cl₂).

-

Cool the solution to -10 to 0 °C.

-

Add N-methylmorpholine (1.1 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.1 equivalents). Stir for 30 minutes to form the mixed anhydride intermediate.

-

In a separate flask, prepare a solution of benzylamine (1.2 equivalents) in CH₂Cl₂.

-

Add the benzylamine solution to the reaction mixture at -10 to 0 °C and stir for 2-4 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield the amide product.

Causality: The carboxylic acid is activated by forming a mixed anhydride with isobutyl chloroformate, which is highly reactive towards nucleophilic attack by benzylamine, leading to efficient amide bond formation.

Step 4: Synthesis of (R,S)-2-Amino-N-benzyl-3-methoxypropionamide [8]

-

Dissolve the N-Boc protected amide (1 equivalent) in a minimal amount of dichloromethane or ethyl acetate.

-

Add an excess of 4M HCl in 1,4-dioxane or ethyl acetate.

-

Stir the mixture at room temperature for 2-4 hours until TLC indicates complete removal of the Boc group.

-

Evaporate the solvent under reduced pressure.

-

The resulting hydrochloride salt can be neutralized with a base like saturated NaHCO₃ solution and extracted with an organic solvent, or used directly in the next step after basification.

Causality: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, which cleanly cleaves it to reveal the primary amine without affecting other functional groups.

Step 5: Synthesis of Racemic Lacosamide ((R,S)-2-acetamido-N-benzyl-3-methoxypropionamide) [9]

-

Dissolve the amine intermediate (1 equivalent) in a solvent mixture of dichloromethane and toluene.

-

Add a base such as pyridine (1.5 equivalents) or triethylamine.

-

Cool the solution to 15-20 °C.

-

Add acetic anhydride (1.2 equivalents) dropwise.

-

Stir the reaction at room temperature for 1-2 hours.

-

Wash the reaction mixture with water, 1M HCl, and saturated NaHCO₃ solution.

-

Dry the organic phase over MgSO₄ and concentrate in vacuo.

-

Purify the crude product by recrystallization from a solvent system like ethyl acetate/hexane or by column chromatography to obtain pure racemic lacosamide as a white to light yellow powder.[5][10]

Causality: Acetic anhydride is a highly efficient acetylating agent for primary amines. The base scavenges the acetic acid byproduct generated during the reaction.

Characterization Workflow

Confirming the identity and purity of the synthesized racemic lacosamide is a critical self-validating step. A multi-pronged analytical approach ensures the final product meets the required standards for research use.

Caption: Workflow for the purification and characterization of synthesized Lacosamide.

Experimental Protocols: Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the final compound. A typical reverse-phase method is described below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm[11] |

| Mobile Phase | Acetonitrile : Water (e.g., 30:70 v/v) with 0.1% Formic Acid[12] |

| Flow Rate | 1.0 mL/min[13] |

| Detection | UV at 210 nm or 215 nm[11][13] |

| Column Temp. | 25 °C[13] |

| Injection Vol. | 10 µL |

Protocol:

-

Prepare the mobile phase and degas it.

-

Prepare a standard solution of lacosamide at approximately 0.1 mg/mL in the mobile phase.

-

Inject the solution into the HPLC system and record the chromatogram.

-

A single major peak should be observed, and purity can be calculated based on the peak area percentage. The retention time for lacosamide is typically in the range of 2.5-9 minutes depending on the exact conditions.[11][14]

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the molecular structure. Samples are typically dissolved in deuterated chloroform (CDCl₃) or DMSO-d₆.

-

Expected ¹H NMR Peaks (DMSO-d₆, 400 MHz): [15]

-

δ 8.3-8.5 (t, 1H): Amide NH proton (N-H of benzylamide).

-

δ 7.9-8.1 (d, 1H): Amide NH proton (N-H of acetamido).

-

δ 7.2-7.4 (m, 5H): Aromatic protons of the benzyl group.

-

δ 4.4-4.5 (m, 1H): Chiral proton (α-carbon).

-

δ 4.2-4.3 (d, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

-

δ 3.4-3.6 (m, 2H): Methylene protons adjacent to the methoxy group (-CH₂-OCH₃).

-

δ 3.25 (s, 3H): Methoxy group protons (-OCH₃).

-

δ 1.87 (s, 3H): Acetyl group methyl protons (-COCH₃).

-

-

Expected ¹³C NMR Peaks (DMSO-d₆, 101 MHz): [15]

-

δ ~171.8, ~169.5: Carbonyl carbons (C=O) of the two amide groups.

-

δ ~139.6: Quaternary aromatic carbon of the benzyl group.

-

δ ~128.2, ~127.0, ~126.7: Aromatic carbons (CH) of the benzyl group.

-

δ ~72.9: Methylene carbon adjacent to the methoxy group (-CH₂-OCH₃).

-

δ ~58.2: Methoxy carbon (-OCH₃).

-

δ ~52.5: Chiral carbon (α-carbon).

-

δ ~41.9: Methylene carbon of the benzyl group (-CH₂-Ph).

-

δ ~22.5: Acetyl methyl carbon (-COCH₃).

-

2. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound. Lacosamide has a molecular formula of C₁₃H₁₈N₂O₃ and a molecular weight of 250.30 g/mol .[3]

-

Method: Electrospray Ionization (ESI) in positive mode is typically used.

-

Expected Ions:

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the mass spectrometer or analyze via LC-MS.[16][17]

-

Acquire the mass spectrum in positive ion mode and verify the presence of the expected parent ions.

Conclusion

This guide presents a detailed and technically grounded methodology for the synthesis and characterization of racemic lacosamide. By starting with D,L-serine, the described five-step synthesis provides a reliable route for obtaining the target molecule for research and analytical purposes. The causality-driven explanations for each experimental step aim to empower researchers with a deeper understanding of the process. The subsequent characterization workflow, employing standard analytical techniques like HPLC, NMR, and MS, forms a self-validating system to ensure the final product's identity, structure, and purity. Adherence to these protocols will enable scientific professionals to confidently produce and verify racemic lacosamide for their developmental and research needs.

References

- Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of Analytical Methods for Lacosamide. Retrieved from RJPT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQwQnV2Cn7T6TVfwoVmnVObcX51l_kF161qOdC3WBnb3Lnl9qPqNAjIufmifJVHKoXKQDaS9WyrxIEUtS6PTQ1CS-_TVvAMvge0nAlAH8yGZhROdtGBgte9M_yd6ysWE7YuKlKtSlOMFVnK4gGudQf8gf1wUY311Kzjmv3-_MKQVYThKriN3KOcTXFfc3YSrpQ-rrz2LH13MobPW5Y9ysfiJh0vNo8xSbrMkE9dX6HJjE=]

- Gurunadham G. & Madhusudhan Raju R. (2015). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research, 7(7), 1080-1083. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKboXsGGIYneNMZwMRW58YXZZvANzWxvqUALp5iCqIGwmmiOHnz-xMmb2sKFpy3RdkT14cYu3bGu32wRmh9QawQMLYv6JLBH8Tw9dwtxmSsJ3jUNBb_gBJPwIxVtWGEVO9cAFli2O0GSfM8sN2dhpuWXaPd1Bhtl-5Lu6QUwrpCcZcCBGJ0HvouUYLqdjLB8IduawFGVJ6e8RVoY3MOJAkLJM=]